4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
CAS No.:
Cat. No.: VC15827774
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20) |
| Standard InChI Key | UVKIGDDECZNYJI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O |
Introduction
Molecular Architecture and Structural Elucidation
Core Chemical Structure
The compound features a bipyrrole system (two interconnected pyrrole rings) substituted at the 4'-position with a 2-methoxyphenyl group and at the 2'-position with a carboxylic acid moiety. The molecular formula is , with a calculated molecular weight of 282.29 g/mol . The bipyrrole core adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent pyrrole nitrogen, as inferred from analogous bipyrrole systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Hydrogen Bond Donors | 2 (NH pyrrole, COOH) |
| Hydrogen Bond Acceptors | 4 (2×N pyrrole, COO⁻, OCH₃) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 86.7 Ų |
Synthetic Methodologies
Direct Synthesis Routes
The compound is synthesized via a multi-step sequence beginning with the coupling of 2-methoxyphenylboronic acid to a pyrrole-carboxylic acid precursor under Suzuki–Miyaura conditions. Key steps include:
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Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonium acetate yields the pyrrole-carboxylic acid backbone, as demonstrated in analogous syntheses .
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Bipyrrole Coupling: Palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) links the two pyrrole units at the 1' and 3' positions .
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Functionalization: Introduction of the 2-methoxyphenyl group via Buchwald–Hartwig amination or nucleophilic aromatic substitution completes the structure .
Challenges in Regioselectivity
Controlling the substitution pattern on the bipyrrole system remains synthetically challenging. The use of directing groups (e.g., Boc-protected amines) and low-temperature lithiation strategies has been employed to achieve regioselective functionalization in related systems .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <0.1 mg/mL at 25°C) due to its hydrophobic bipyrrole core and aromatic substituents. It demonstrates moderate stability in DMSO and DMF but degrades under strongly acidic or basic conditions via hydrolysis of the methoxy group or decarboxylation .
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous bipyrrole-carboxylic acids crystallize in monoclinic systems with space group . Unit cell parameters typically fall in the ranges:
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